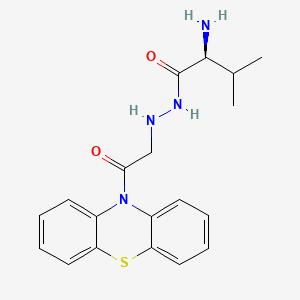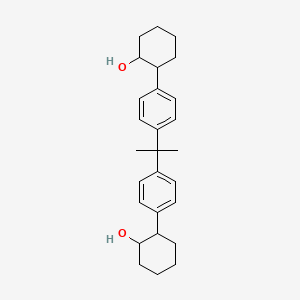![molecular formula C22H40N2O2 B12689894 N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide CAS No. 94139-07-8](/img/structure/B12689894.png)
N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide is a complex organic compound with the molecular formula C22H46N2O2. This compound is known for its unique structure, which includes a long hydrocarbon chain and functional groups that make it versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide typically involves the reaction of octadecanoic acid with N-(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a solvent such as xylene and under reflux conditions at 140°C. The process continues until no more water is produced, indicating the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The functional groups in the compound allow for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: A related compound with similar functional groups but a shorter hydrocarbon chain.
N-Stearoyl-N’-(2-hydroxyethyl)ethylenediamine: Another similar compound with a stearoyl group instead of the octadecatrienamide group.
Uniqueness
N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide stands out due to its long hydrocarbon chain and multiple functional groups, which provide it with unique chemical and physical properties. These characteristics make it particularly useful in various applications, from industrial production to scientific research.
Propriétés
Numéro CAS |
94139-07-8 |
|---|---|
Formule moléculaire |
C22H40N2O2 |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
(9E,12E,15E)-N-[2-(2-hydroxyethylamino)ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25/h3-4,6-7,9-10,23,25H,2,5,8,11-21H2,1H3,(H,24,26)/b4-3+,7-6+,10-9+ |
Clé InChI |
CILZLMIUIYKBRQ-IUQGRGSQSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCO |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


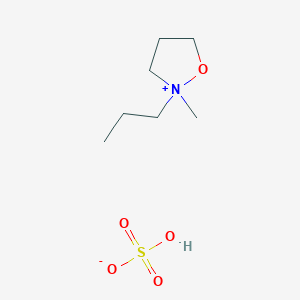
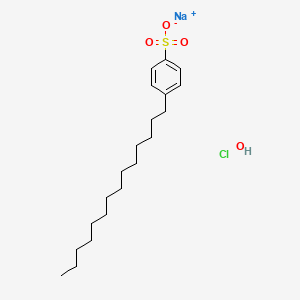
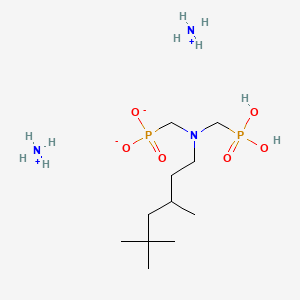
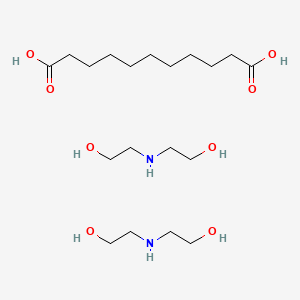
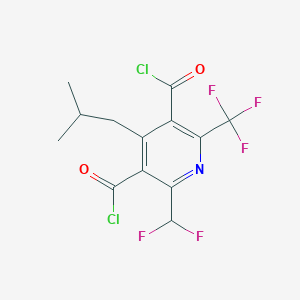
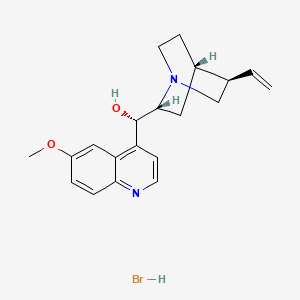
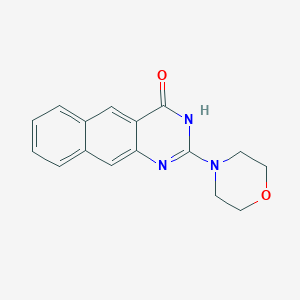
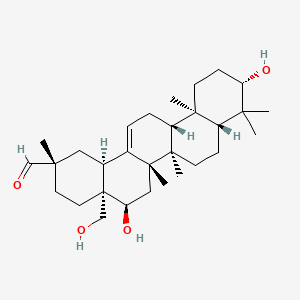

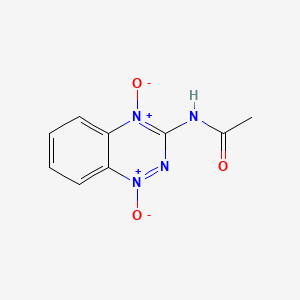
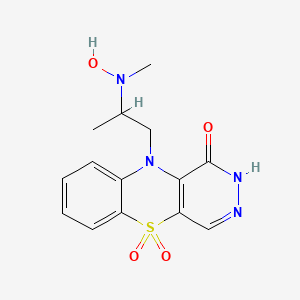
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
